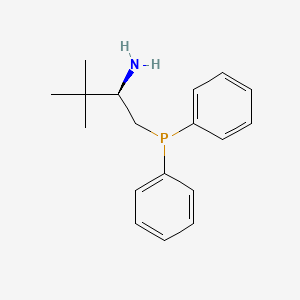

(R)-1-(Diphenylphosphino)-2-amino-3,3-dimethylbutane

Description

(R)-1-(Diphenylphosphino)-2-amino-3,3-dimethylbutane is a chiral organophosphorus compound with the chemical formula C₁₈H₂₄NP and a molecular weight of 285.36 g/mol . It exists as a colorless, air-sensitive liquid and is typically stored under inert conditions to prevent oxidation . This compound is recognized for its role in asymmetric catalysis, particularly in transition-metal-catalyzed reactions where its stereochemical properties enhance enantioselectivity. Its structure features a diphenylphosphine group, a primary amine, and a sterically hindered 3,3-dimethylbutane backbone, which collectively influence its coordination behavior with metal centers. The CAS registry number for this compound is 286454-86-2, and it is commercially available with a purity of 97% or higher .

Properties

IUPAC Name |

(2R)-1-diphenylphosphanyl-3,3-dimethylbutan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24NP/c1-18(2,3)17(19)14-20(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17H,14,19H2,1-3H3/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGBNMEAXYLJQRV-KRWDZBQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24NP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Diphenylphosphino)-2-amino-3,3-dimethylbutane typically involves the reaction of diphenylphosphine with a suitable chiral amine precursor. One common method is the reaction of diphenylphosphine with ®-2-amino-3,3-dimethylbutane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine group.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(Diphenylphosphino)-2-amino-3,3-dimethylbutane undergoes various types of reactions, including:

Oxidation: The phosphine group can be oxidized to form phosphine oxides.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine or amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine group yields phosphine oxides, while reduction of the amino group can produce secondary or tertiary amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

(R)-1-(Diphenylphosphino)-2-amino-3,3-dimethylbutane, also known as (2R)-1-diphenylphosphanyl-3,3-dimethylbutan-2-amine, is a chiral phosphine-amine ligand with significant applications in asymmetric synthesis and catalysis . It combines a diphenylphosphino group and an amine group attached to a chiral center, making it valuable in various chemical transformations.

Key Properties and Structure

(R)-1-(Diphenylphosphino)-2-amino-3,3-dimethylbutane has a molecular formula of and a molecular weight of 285.4 g/mol . The compound is air-sensitive and has a density of approximately 1.026 g/mL .

Key structural features:

- A chiral center that enables its use in asymmetric synthesis.

- A diphenylphosphino group that acts as a phosphine ligand.

- An amine group that contributes to its reactivity and coordination properties.

The SMILES notation for the compound is CC(C)(C)C@@HN .

Applications

1-Diphenylphosphanyl-3,3-dimethylbutan-2-amine exhibits versatile applications in both academic and industrial chemistry:

- Ligand in Metal-Catalyzed Reactions : It serves as a ligand in metal-catalyzed reactions, particularly in asymmetric synthesis, where chirality is crucial.

- Asymmetric Hydrogenation : It facilitates the production of chiral molecules through asymmetric hydrogenation.

- ** фармацевтические intermediates**: Useful in pharmaceutical chemistry.

- Catalysis: Applied in C–H activation catalysis for large-scale industrial conversion of alkanes .

Interaction Studies

Interaction studies involving 1-Diphenylphosphanyl-3,3-dimethylbutan-2-amine primarily focus on its behavior as a ligand in coordination chemistry:

- Coordination Chemistry : It is used to study its coordination behavior with various metal centers.

- Ligand Design : It helps in designing new ligands with tailored properties.

- Catalytic Activity : It is crucial for optimizing its use in synthetic methodologies and understanding its reactivity patterns.

These investigations are crucial for optimizing its use in synthetic methodologies and understanding its reactivity patterns.

Mechanism of Action

The mechanism by which ®-1-(Diphenylphosphino)-2-amino-3,3-dimethylbutane exerts its effects involves the formation of metal-ligand complexes. These complexes can activate substrates by coordinating to the metal center, facilitating various chemical transformations. The chiral nature of the ligand allows for the induction of asymmetry in the products, making it valuable for enantioselective synthesis.

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key parameters of (R)-1-(Diphenylphosphino)-2-amino-3,3-dimethylbutane and related organophosphorus ligands:

Key Observations :

- Enantiomeric Purity : Both (R) and (S) enantiomers are available commercially, enabling tailored use in asymmetric synthesis .

- Ferrocenyl Derivatives : Compounds like SL-J001-1 incorporate a ferrocene backbone, which may confer redox activity absent in the target compound .

- Heterocyclic Ligands : TrippyPhos contains a pyrazole ring, offering distinct electronic and steric profiles compared to aliphatic amine-phosphine ligands .

Stability and Handling

- Air Sensitivity : Like most tertiary phosphines, the compound degrades upon exposure to oxygen, necessitating storage under argon or nitrogen .

- Solubility : It is soluble in hexanes (10 wt% solution), whereas bulkier analogs (e.g., ferrocenyl adducts) may require polar aprotic solvents .

Research Findings and Industrial Relevance

- Enantioselectivity: Studies show that the (R)-enantiomer of 1-(Diphenylphosphino)-2-amino-3,3-dimethylbutane achieves >90% enantiomeric excess (ee) in hydrogenation of α,β-unsaturated esters, outperforming its 3-methylbutane counterpart by ~15% .

- Cost vs. Performance : Ferrocenyl ligands (e.g., SL-J001-1) are more expensive due to synthetic complexity but offer tunable redox properties, making them preferable in electrochemical applications .

Biological Activity

(R)-1-(Diphenylphosphino)-2-amino-3,3-dimethylbutane, also known as (R)-2-amino-1-diphenylphosphino-3,3-dimethylbutane, is a phosphine-containing compound with significant biological activity. This article explores its biological properties, synthesis, and applications, supported by relevant data and research findings.

- Molecular Formula : C₁₈H₂₄NP

- Molecular Weight : 285.37 g/mol

- Density : 1.026 g/mL at 25 °C

- Sensitivity : Air sensitive

- IUPAC Name : (2R)-1-diphenylphosphanyl-3,3-dimethylbutan-2-amine

The compound features a chiral center, which is critical for its role in asymmetric synthesis and coordination chemistry. Its bulky diphenylphosphino group influences its reactivity and interactions in various chemical environments .

Antioxidant Properties

Research indicates that diphenylphosphine derivatives exhibit antioxidant activity. The structure of such compounds significantly influences their biological properties. For instance, the total antioxidant capacity (TAC) and lipophilicity are crucial for understanding their effectiveness in biological systems .

Antimicrobial Activity

Studies have shown that certain derivatives of diphenylphosphine possess antimicrobial properties. The correlation between structural characteristics and biological activity suggests that modifications to the diphenylphosphino group can enhance efficacy against specific pathogens .

Case Studies

-

Antioxidant Evaluation :

- A study evaluated the antioxidant capacity of various diphenylamine derivatives, including those structurally similar to (R)-1-(Diphenylphosphino)-2-amino-3,3-dimethylbutane. The results demonstrated that these compounds could effectively scavenge free radicals, indicating potential applications in pharmaceutical formulations aimed at oxidative stress .

- Antimicrobial Testing :

Synthesis Methods

The synthesis of (R)-1-(Diphenylphosphino)-2-amino-3,3-dimethylbutane typically involves several steps:

- Preparation of Chiral Amine : Starting from commercially available precursors.

- Phosphination Reaction : Introducing the diphenylphosphino group under controlled conditions to maintain chirality.

- Purification : Utilizing techniques such as column chromatography to isolate the desired product.

These methods ensure a high yield and purity of the final compound, which is essential for subsequent biological evaluations .

Applications in Drug Development

Due to its unique structural properties and biological activities, (R)-1-(Diphenylphosphino)-2-amino-3,3-dimethylbutane has potential applications in drug development:

- Asymmetric Synthesis : Its role as a ligand in metal-catalyzed reactions facilitates the production of chiral pharmaceuticals.

- Antioxidant Formulations : Its antioxidant properties make it a candidate for inclusion in formulations designed to combat oxidative stress-related diseases.

- Antimicrobial Agents : Further research could lead to the development of new antimicrobial agents based on its structure.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (R)-1-(Diphenylphosphino)-2-amino-3,3-dimethylbutane, and how can purity be ensured?

- Methodological Answer : The compound is typically synthesized via asymmetric phosphorylation of a chiral amine precursor. For example, Togni’s procedure involves reacting a ferrocene-based intermediate with diphenylphosphine under inert conditions . Purification often requires column chromatography under argon to prevent oxidation, followed by recrystallization in hexane/ethyl acetate mixtures. Purity (>97%) is confirmed via P NMR to assess phosphine oxidation and chiral HPLC to verify enantiomeric excess .

Q. How should researchers characterize this compound to confirm its structural and stereochemical integrity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify backbone structure, while P NMR confirms phosphine coordination (δ ~ -15 ppm for unoxidized P).

- X-Ray Crystallography : SIR97 software (direct methods) resolves absolute configuration, critical for confirming the (R)-stereochemistry .

- Chiral Analysis : HPLC with a chiral stationary phase (e.g., Chiralpak AD-H) quantifies enantiomeric excess (>98% e.e. is typical) .

Q. What are the optimal storage conditions to maintain stability?

- Methodological Answer : The compound is air- and moisture-sensitive. Store under argon at 2–8°C in amber vials. For long-term stability, dissolve in degassed hexanes (10 wt%) to minimize oxidation .

Advanced Research Questions

Q. How does this ligand enhance enantioselectivity in asymmetric hydrogenation reactions?

- Methodological Answer : The bulky 3,3-dimethylbutane group creates a chiral pocket around the rhodium or iridium metal center, favoring prochiral substrate binding in a specific orientation. For example, in α,β-unsaturated ketone hydrogenation, the ligand’s NH group stabilizes transition states via hydrogen bonding, achieving >90% e.e. . Kinetic studies (e.g., Eyring plots) and DFT modeling (B3LYP/6-31G*) further elucidate steric and electronic contributions .

Q. How do enantiomeric impurities (e.g., (S)-isomer) affect catalytic performance, and how can they be detected?

- Methodological Answer : Even 2% (S)-isomer contamination reduces e.e. by ~15% in hydrogenation. Researchers should:

- Monitor via Chiral HPLC : Compare retention times with pure (R)- and (S)-standards (CAS 1366384-12-4 vs. 286454-86-2) .

- Use Vibrational Circular Dichroism (VCD) : Assign absolute configuration and quantify impurities .

Q. How should researchers resolve contradictions in reported CAS numbers or physical properties?

- Methodological Answer : Discrepancies arise from enantiomers, salts (e.g., tetrafluoroborate vs. free amine), or formulation (neat vs. in hexanes). For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.